molecular formula C9H9BrO B1518998 (R)-5-Bromo-2,3-dihydro-1H-inden-1-OL CAS No. 1038919-63-9

(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL

Cat. No. B1518998
CAS RN: 1038919-63-9
M. Wt: 213.07 g/mol
InChI Key: DRXIUUZVRAOHBS-SECBINFHSA-N
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Description

(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL, also known as R-5-bromo-indenol, is an organic compound that belongs to the class of brominated indenols. It is a chiral molecule, with the R-configuration being the most abundant in nature. This compound is used in a range of applications, including chemical synthesis, drug discovery, and scientific research.

Scientific Research Applications

Environmental Remediation

The compound has been utilized in the development of hierarchical MgAl hydrotalcite for the treatment of oilfield macromolecular contaminants. This application leverages the compound’s ability to induce the self-assembly of surfactants into wormlike micelle aggregates, which act as a template for creating adsorption materials with a multi-level pore structure .

Electrochemical Energy Storage

In the realm of electrochemistry, “®-5-Bromo-2,3-dihydro-1H-inden-1-OL” has found use in the synthesis of two-dimensional manganese-based materials . These materials are notable for their high surface area-to-volume ratio, wide electrochemical potential window, and rich redox states, making them suitable for energy storage applications .

Advanced Material Design

The compound has been instrumental in the creation of DNA functionalized, programmable hybrid biomaterials . These materials are designed for targeted, multiplexed applications, such as in biomedicine, clinical diagnosis, and nanodevices, capitalizing on the high modification capacity of DNA via programmable Watson–Crick base-pairing .

Safety Equipment Customization

It has also been applied in the design of intrinsically safe flashlights for use in hazardous environments. The compound’s properties allow for the customization of flashlights to meet specific industry safety requirements, such as in oil and gas, chemical manufacturing, and mining .

Pinhole Detection Technology

Another unique application is in the pinhole detection technology used for the inspection and testing of electrical insulation. The compound contributes to verifying that shielded items within an assembly are sufficiently protected, which is crucial in industries like hipot testing .

Photophysics Research

Though not directly linked to “®-5-Bromo-2,3-dihydro-1H-inden-1-OL”, the field of photochemistry and photophysics is an area where such compounds could potentially be applied. Research in this field covers a wide spectrum of concepts, introducing principles that could intersect with the compound’s properties .

properties

IUPAC Name

(1R)-5-bromo-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXIUUZVRAOHBS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL

CAS RN

1038919-63-9
Record name (1R)-5-bromo-2,3-dihydro-1H-inden-1-ol
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

5-bromo-2,3-dihydro-1H-inden-1-one (2.0 g) was dissolved in methanol (20 mL), and to the resultant solution, sodium borohydride (0.54 g) was added at room temperature, followed by stirring the resultant reaction mixture at room temperature for 14 hours. To the reaction mixture, 1M hydrochloric acid (50 mL) was added, followed by extracting the resultant reaction mixture with ethyl acetate (50 mL) three times, and the organic phase was washed sequentially with water (50 mL) and a saturated saline (50 mL) and was dried over anhydrous sodium sulfate. From the organic phase, the solvent was distilled off under reduced pressure to obtain the subject compound (2.0 g) as a pale yellow solid.
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2 g
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20 mL
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0.54 g
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50 mL
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Synthesis routes and methods II

Procedure details

A suspension of 5-bromo-2,3-dihydro-1H-inden-1-one (2.07 g, 9.81 mmol) in ethanol (49 mL) was treated with the sodium borohydride (186 mg, 4.90 mmol) all at once. After a few minutes, the solution warmed slightly and all solids dissolved. After stirring at room temperature for 1 h, the mixture was concentrated in vacuo to remove ethanol. The gum obtained was partitioned between ethyl acetate and water. The organic layer was extracted with saturated sodium bicarbonate solution (2×) and saturated sodium chloride solution. Drying (Na2SO4) and concentration in vacuo afforded the title compound (3.05 g, 98%) as a colorless oil, which crystallized upon pumping under high vacuum overnight.
Quantity
2.07 g
Type
reactant
Reaction Step One
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49 mL
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solvent
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186 mg
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reactant
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Yield
98%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL
Reactant of Route 2
(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL
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(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL
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Reactant of Route 6
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(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL

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